molecular formula C4H6O3S B1221824 2-Keto-4-mercaptobutyric acid CAS No. 4273-28-3

2-Keto-4-mercaptobutyric acid

Cat. No. B1221824
CAS RN: 4273-28-3
M. Wt: 134.16 g/mol
InChI Key: KDIDQKYCHSXXBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . 2-Keto acid pathways have high potential for novel metabolic routes with high productivity . In a study, the bioconversion of 4-hydroxy-2-keto acid derivatives via aldol condensation of formaldehyde and pyruvate has been demonstrated .


Molecular Structure Analysis

The molecular structure of 2-Keto-4-mercaptobutyric acid is represented by the formula C4H6O3S. Further details about its structure can be found in various chemical databases .


Chemical Reactions Analysis

2-Keto-4-mercaptobutyric acid can undergo various chemical reactions. For instance, it can undergo keto-enol tautomerism . In addition, it can be involved in the synthesis of value-added chemicals from formaldehyde .

Scientific Research Applications

Metabolic Pathways and Fuel Metabolism

2-Keto-4-mercaptobutyric acid plays a role in metabolic pathways related to starvation and diabetes. Cahill (2006) discusses the metabolism of keto acids, highlighting their importance in fuel metabolism during prolonged starvation and their potential therapeutic implications in conditions like stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).

Biochemical Synthesis

Dhande, Xiong, and Zhang (2012) explore the biochemical synthesis of keto acids, including those structurally related to 2-keto-4-mercaptobutyric acid, emphasizing their potential in renewable production from glucose (Dhande, Xiong, & Zhang, 2012).

Spectroscopic Studies and Chemical Properties

Mohammed et al. (2020) examine the chemical properties and spectroscopic behavior of compounds related to 2-keto-4-mercaptobutyric acid, focusing on keto-enol tautomerism and its implications in different solvents (Mohammed et al., 2020).

Quantum Dots and Nanotechnology

Ma et al. (2013) demonstrate the application of mercapto acids, closely related to 2-keto-4-mercaptobutyric acid, in the synthesis of CdTe quantum dots, highlighting the impact of molecular structure on the optical properties of quantum dots (Ma, Fang, Bai, & Guo, 2013).

Renewable Chemical Production

Luo, Yu, Zeng, and Zhou (2021) discuss the production of keto acids, including 2-keto-4-mercaptobutyric acid, via biochemical synthesis, comparing it with chemical synthesis routes. This work emphasizes the potential for green production of these compounds (Luo, Yu, Zeng, & Zhou, 2021).

Medical and Therapeutic Implications

Krause, Blombach, and Eikmanns (2010) explore the use of 2-keto acids, similar to 2-keto-4-mercaptobutyric acid, in metabolic engineering for the production of therapeutic agents, highlighting their medical significance (Krause, Blombach, & Eikmanns, 2010).

NMR Spectroscopy and Protein Studies

Kerfah et al. (2015) focus on the isotopic labeling of methyl groups in proteins, which includes compounds like 2-keto-4-mercaptobutyric acid, to facilitate structural analysis via NMR spectroscopy (Kerfah et al., 2015).

Biofuel Production

Shen and Liao (2008) research the use of keto acids in the production of biofuels, demonstrating how keto-acid pathways can be utilized in microorganisms for the generation of sustainable energy sources (Shen & Liao, 2008).

Safety And Hazards

The safety data sheet for 4-Mercaptobutyric acid, which is closely related to 2-Keto-4-mercaptobutyric acid, indicates that it can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The bioconversion of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans has been demonstrated, which lays the foundation for large-scale production and application of high-value compounds from formaldehyde .

properties

IUPAC Name

2-oxo-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-3(1-2-8)4(6)7/h8H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIDQKYCHSXXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195408
Record name 2-Keto-4-mercaptobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Keto-4-mercaptobutyric acid

CAS RN

4273-28-3
Record name 4-Mercapto-2-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4273-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-4-mercaptobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Keto-4-mercaptobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ Cooper, RA Stephani, A Meister - Journal of Biological Chemistry, 1976 - Elsevier
… )butyric acid (S-(hydroxyethyl)-2-keto-4-mercaptobutyric acid) was obtained when L-methionine … acid (S-(hydroxyethyl)-2-keto-4-mercaptobutyric acid) was obtained when L-methionine …
Number of citations: 56 www.sciencedirect.com
RJ Youngman, EF Elstner - Handbook Methods For Oxygen …, 2018 - books.google.com
… 5, 10, 11 Earlier studies showed that ethylene was produced from methional and 2-keto-4-mercaptobutyric acid (KMB), via peroxidase-H2O2 (compound I)" and chloroplast lamellae 3-…
Number of citations: 0 books.google.com

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